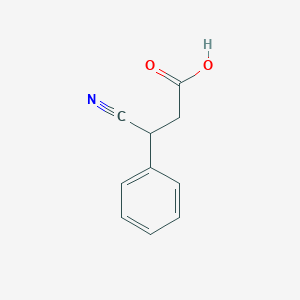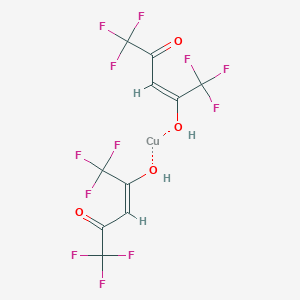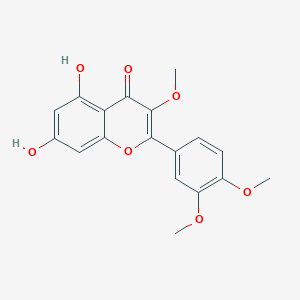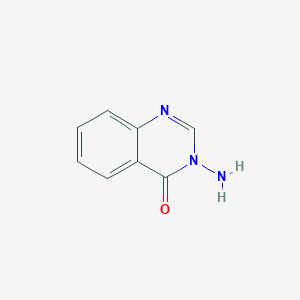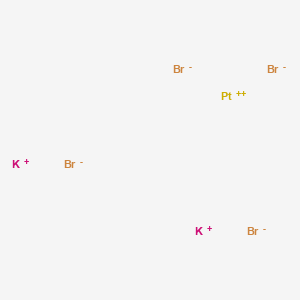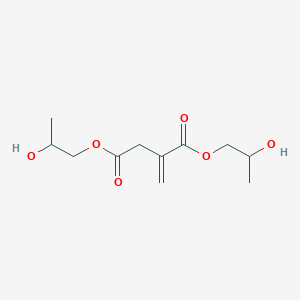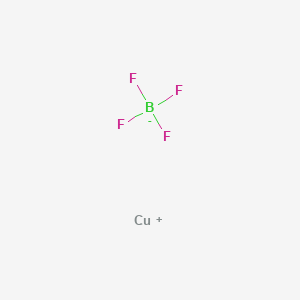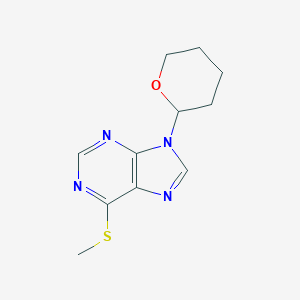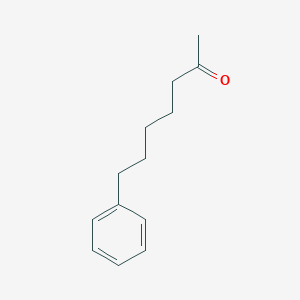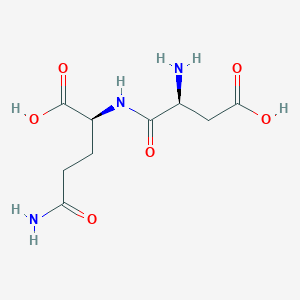
天冬酰胺-谷氨酰胺
描述
Aspartyl-Glutamine (Asp-Gln) is an amino acid derivative that is widely used in scientific research. It is a valuable tool for scientists in a variety of fields, including biochemistry, physiology, and pharmacology. Asp-Gln has a wide range of applications, from drug development to diagnostics.
科学研究应用
大脑健康中的神经调节剂
N-乙酰-天冬酰胺-谷氨酸 (NAAG) 是天冬酰胺-谷氨酰胺的一种变体,是大脑中最丰富的二肽 . 它通过激活突触前代谢型谷氨酸受体3 (mGluR3) 作为谷氨酸能突触的神经调节剂 . NAAG 对谷氨酸的反应而释放,并为突触后神经元提供反馈机制以抑制过度谷氨酸信号 .
在神经疾病中的作用
NAAG 已在许多神经疾病中得到广泛研究 . 由于其作为神经调节剂的功能,它在这些疾病中发挥着特殊作用 .
大脑疾病的潜在治疗方法
增加内源性 NAAG——例如通过抑制细胞外酶谷氨酸羧肽酶 II (GCPII)——是许多谷氨酸能兴奋毒性起作用的大脑疾病的有希望的治疗选择 .
在癌症中的作用
NAAG 在高级别癌症中含量更高 . 它充当一个储库,通过 GCPII 为癌细胞提供谷氨酸 .
癌症治疗的潜在靶点
抑制 GCPII 和谷氨酰胺酶,导致谷氨酸浓度和癌细胞生长均下降,这表明 GCPII 是癌症治疗的可行靶点 .
在癌症中作为谷氨酸储库的作用
作用机制
Target of Action
Aspartyl-Glutamine, also known as N-acetyl-aspartyl-glutamate (NAAG), is the most abundant dipeptide in the brain . It primarily targets the metabotropic glutamate receptor 3 (mGluR3) . This receptor is a presynaptic receptor that plays a crucial role in the neuromodulation of glutamatergic synapses .
Mode of Action
NAAG acts as a neuromodulator of glutamatergic synapses by activating the mGluR3 . It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter . In response to glutamate, NAAG is released and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .
Biochemical Pathways
NAAG plays a significant role in the glutamate metabolic pathway . It is involved in the modulation of glutamatergic neurotransmission . . The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release .
Pharmacokinetics
It is known that the availability of naag in synapses is regulated by the enzyme gcpii . Inhibiting GCPII, which degrades NAAG, is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .
Result of Action
The action of NAAG results in the modulation of glutamatergic neurotransmission . By activating mGluR3, NAAG reduces glutamate release . This modulation has implications for various neurological and psychiatric diseases .
Action Environment
The action of NAAG is influenced by the environment within the central nervous system. The concentration of NAAG varies across different regions of the central nervous system . Environmental factors that could influence the action of NAAG include the presence of glutamate, the activity of GCPII, and the expression of mGluR3 .
生化分析
Biochemical Properties
Aspartyl-Glutamine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their function and activity . For instance, Aspartyl-Glutamine acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3) . This interaction modulates the synaptic transmission, influencing the overall function of the nervous system .
Cellular Effects
Aspartyl-Glutamine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Aspartyl-Glutamine is released in response to glutamate, providing the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling . This modulation of glutamate signaling can have significant effects on neuronal function and health .
Molecular Mechanism
The molecular mechanism of Aspartyl-Glutamine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A key regulator of synaptically available Aspartyl-Glutamine is the extracellular enzyme glutamate carboxypeptidase II (GCPII), which rapidly degrades Aspartyl-Glutamine . The main effect of Aspartyl-Glutamine occurs through increased mGluR3 activation and thereby reduced glutamate release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aspartyl-Glutamine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Aspartyl-Glutamine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Aspartyl-Glutamine is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also influences metabolic flux or metabolite levels .
Transport and Distribution
Aspartyl-Glutamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Aspartyl-Glutamine and any effects on its activity or function are crucial aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPSRPMQQDRIB-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332888 | |
| Record name | Aspartyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13433-13-1 | |
| Record name | α-L-Aspartyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



